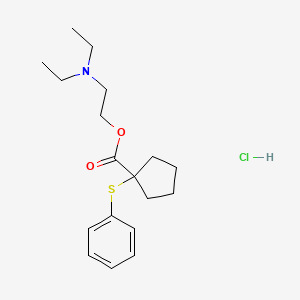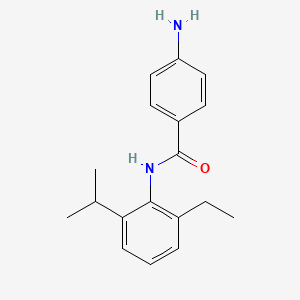
1-Pentene, 5-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Pentene, 5-(2-propenyloxy)- can be synthesized through the reaction of 1-pentanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the hydroxyl group of 1-pentanol is replaced by the allyl group from allyl bromide.
Industrial Production Methods: While specific industrial production methods for 1-Pentene, 5-(2-propenyloxy)- are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and yield.
化学反応の分析
Types of Reactions: 1-Pentene, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated ethers.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of pentanal and allyl alcohol.
Reduction: Formation of pentyl ether and propyl ether.
Substitution: Formation of 1-pentanol and propene.
科学的研究の応用
1-Pentene, 5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 1-Pentene, 5-(2-propenyloxy)- involves its interaction with various molecular targets. The ether linkage allows it to participate in nucleophilic substitution reactions, while the double bonds enable it to undergo addition reactions. These interactions can affect biological pathways and enzyme activities, making it a compound of interest in biochemical studies.
類似化合物との比較
1-Pentene: A simple alkene with a similar carbon chain but lacking the ether linkage.
Allyl Ether: Contains the allyl group but differs in the alkyl chain length and structure.
Pentyl Ether: Similar in structure but lacks the double bond present in the allyl group.
Uniqueness: 1-Pentene, 5-(2-propenyloxy)- is unique due to the combination of an ether linkage and an allyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
特性
CAS番号 |
108420-46-8 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
5-prop-2-enoxypent-1-ene |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h3-4H,1-2,5-8H2 |
InChIキー |
GAGOVKZZDFDLML-UHFFFAOYSA-N |
正規SMILES |
C=CCCCOCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)

![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)


![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
